[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of phosphine and sulfinamide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves several steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with 2’-bromoacetophenone to form indole templates. These templates are then methylated and undergo lithiation, followed by trapping with chlorodicyclohexylphosphine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine or sulfinamide groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphine group can coordinate with metal centers, facilitating catalytic reactions, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other phosphine-sulfinamide ligands and catalysts, such as:
SPhos Pd G2: A second-generation precatalyst with a biphenyl-based ligand.
XPhos Pd G2: Another second-generation precatalyst with a triisopropyl-substituted biphenyl ligand. Compared to these compounds, [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide offers unique structural features that enhance its reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C37H56NOPS |
---|---|
Molecular Weight |
593.9 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41-/m1/s1 |
InChI Key |
PANKIFTUMQDCAC-CZNWIGJESA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N[S@](=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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